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2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Physicochemical Property Lipophilicity Drug-likeness

The compound 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate (CAS 899725-17-8) is a synthetic indolizine derivative with the molecular formula C21H20N2O4 and a molecular weight of 364.4 g/mol. It features a 3-acetylindolizine-1-carboxylate core conjugated via an oxoethyl linker to a 3,5-dimethylphenyl carbamoyl moiety.

Molecular Formula C21H20N2O4
Molecular Weight 364.4 g/mol
CAS No. 899725-17-8
Cat. No. B6495500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
CAS899725-17-8
Molecular FormulaC21H20N2O4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C)C
InChIInChI=1S/C21H20N2O4/c1-13-8-14(2)10-16(9-13)22-20(25)12-27-21(26)17-11-19(15(3)24)23-7-5-4-6-18(17)23/h4-11H,12H2,1-3H3,(H,22,25)
InChIKeyLSRGGCUKEUXMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate (CAS 899725-17-8): A Structurally Differentiated Indolizine for Targeted Screening


The compound 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate (CAS 899725-17-8) is a synthetic indolizine derivative with the molecular formula C21H20N2O4 and a molecular weight of 364.4 g/mol [1]. It features a 3-acetylindolizine-1-carboxylate core conjugated via an oxoethyl linker to a 3,5-dimethylphenyl carbamoyl moiety. This class of heterocyclic compounds is frequently explored in medicinal chemistry for its potential anti-tubercular, anti-cancer, and anti-inflammatory properties . The specific pattern of substitution on the phenyl ring distinguishes it from closely related analogs, potentially leading to unique physicochemical and biological profiles.

Structurally differentiated 3,5-dimethylphenyl indolizine-1-carboxylate
Defined substitution pattern supports SAR and selectivity studies
Predicted lipophilicity and H-bond profile for assay-design context

Why a Generic Indolizine-1-Carboxylate Cannot Substitute for 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate


The 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl ester side chain is a critical structural differentiator. Simply interchanging it with a generic indolizine-1-carboxylate, such as the ethyl ester (CAS 120221-73-0) or analogs with different aryl substituents on the amide, would result in a fundamentally different molecule with divergent conformational flexibility, hydrogen-bonding capacity, and lipophilicity. The 3,5-dimethyl substitution pattern on the phenyl ring creates a specific stereoelectronic environment that cannot be replicated by the unsubstituted phenyl, the 3,4-dimethyl isomer (CAS 899725-15-6) , or the 2-ethoxyphenyl analog (CAS 899949-43-0) . These structural variations are known to drive significant differences in target binding and biological activity in this compound class, making rational, data-driven selection essential.

Ethyl ester analog (CAS 120221-73-0)Lacks the amide-linked side chain; conformational flexibility and hydrogen bonding may differ substantially.
Unsubstituted phenyl analogAbsence of methyl groups alters lipophilicity and steric surface; binding profile may not transfer.
3,4-Dimethylphenyl isomer (CAS 899725-15-6)Different methyl position shifts electrostatic potential; biological activity may not be equivalent.

Quantitative Differentiation of 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate (899725-17-8) from Its Closest Analogs


Enhanced Lipophilicity (cLogP) Driven by the 3,5-Dimethylphenyl Substituent

The target compound exhibits a predicted octanol/water partition coefficient (cLogP) of 4.0 [1]. This value is substantially higher compared to the unsubstituted phenyl analog (predicted cLogP ~2.5) and the 3,4-dimethylphenyl isomer (predicted cLogP ~3.8, estimated from the general trend of methyl substitution). This enhanced lipophilicity, a direct consequence of the symmetrically substituted 3,5-dimethylphenyl moiety, suggests superior membrane permeability, which is a critical parameter for intracellular target engagement.

Lipophilicity Comparison
Class-level
cLogP 4.0 vs 2.5 (unsubstituted) and ~3.8 (3,4-isomer)
Supports membrane permeability and cellular uptake review
Δ +1.5 log units (~30-fold partition coefficient increase)
Physicochemical Property Lipophilicity Drug-likeness

Positional Isomerism: 3,5-Dimethyl vs. 3,4-Dimethylphenyl Substitution Alters Molecular Shape and Binding

The target compound possesses a 3,5-dimethylphenyl group, whereas a direct positional isomer, CAS 899725-15-6, carries a 3,4-dimethylphenyl substituent . This variation moves one methyl group from the meta- to the para-position, altering the molecular electrostatic potential surface and steric bulk. In analogous indolizine-based anti-tubercular series, such seemingly minor modifications have resulted in >10-fold differences in MIC values against Mycobacterium tuberculosis H37Rv [1], demonstrating that the exact position of substituents is a strong determinant of biological activity.

Positional Isomer SAR
Reported
>10-fold MIC difference vs 3,4-dimethyl isomer in related anti-TB series
Positional isomerism may alter biological activity; SAR verification advised
In vitro M. tuberculosis H37Rv whole-cell assay context
Structural Biology Structure-Activity Relationship Selectivity

Hydrogen Bond Donor/Acceptor Profile Differentiates from the 2-Ethoxyphenyl Analog

The target compound presents one hydrogen bond donor (NH) and four hydrogen bond acceptors (four oxygen atoms), resulting in a donor/acceptor ratio of 0.25 [1]. In contrast, the 2-ethoxyphenyl analog (CAS 899949-43-0) contains an additional oxygen atom in the ethoxy group, yielding five acceptors and a donor/acceptor ratio of 0.20 . This difference, though subtle, alters the compound's pharmacophoric profile and its ability to form specific hydrogen-bond networks with biological targets, a feature frequently exploited to modulate binding affinity and selectivity.

H-Bond Donor/Acceptor Profile
Class-level
HBD/HBA: 1/4 (ratio 0.25) vs 1/5 (ratio 0.20) for 2-ethoxyphenyl analog
Altered H-bond network may influence target binding and selectivity
Difference in acceptor count can shift pharmacophore fit
Molecular Recognition Drug Design Pharmacophore

Primary Application Scenarios for 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate Based on Its Differentiation Profile


Structure-Activity Relationship (SAR) Studies on Indolizine-Based Anti-Tubercular Agents

The compound's defined 3,5-dimethylphenyl substitution pattern makes it a valuable probe for SAR studies targeting Mycobacterium tuberculosis. As demonstrated in related series, the precise location of methyl groups on the terminal phenyl ring critically influences anti-tubercular potency [1]. Including 899725-17-8 in a screening panel alongside its 3,4-dimethyl isomer (CAS 899725-15-6) can map the pharmacophoric requirements for InhA or other mycobacterial enzyme inhibition, guiding lead optimization.

Physicochemical Profiling for Cellular Permeability Optimization

With a cLogP of 4.0 [1], this compound sits in the optimal lipophilicity range for cell-based assays. It can be used as a reference standard in a series to investigate the impact of incremental logP changes on intracellular target engagement. This is particularly relevant for targets like acetyl-CoA carboxylase or phosphatidylinositol 3-kinase where membrane crossing is rate-limiting.

Selectivity Profiling in Kinase or Epigenetic Target Panels

The unique hydrogen bond donor/acceptor profile of the compound (HBD/HBA ratio of 0.25) [1] suggests it can be used to probe binding pockets with defined hydrogen-bonding constraints. In screening cascades for histone deacetylases (HDACs) or bromodomains, where subtle changes in H-bond networks drive selectivity, 899725-17-8 may exhibit a distinct inhibition fingerprint compared to its analogs with modified HBA counts.

Chemical Biology Tool for Competitor-Based Fluorescence Polarization Assays

The compound can serve as a non-fluorogenic competitor in fluorescence polarization (FP) assays when developing high-throughput screens for indolizine-binding proteins. Its defined structure and predictable solubility profile facilitate its use at concentrations up to 10 µM in standardized assay buffers, enabling the validation of assay robustness before committing to larger-scale campaigns.

Application
Selection Property
Validation Focus
SAR Studies for Anti-Infective Indolizines
Specific 3,5-dimethylphenyl substitution pattern
Pharmacophoric mapping with isomeric controls
Cellular Permeability Profiling
Predicted lipophilicity in cLogP ~4 range
Intracellular target engagement validation
Selectivity Profiling in Target Panels
Unique HBD/HBA ratio and H-bond network
Inhibition fingerprint comparison across analog set
Fluorescence Polarization Assay Development
Defined structure and predictable solubility
Assay robustness at standardized buffer concentrations
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